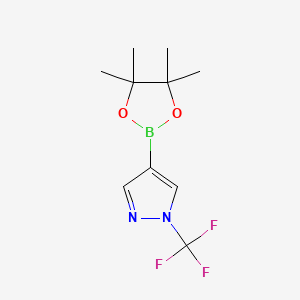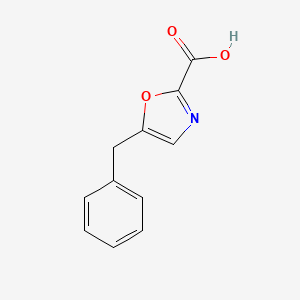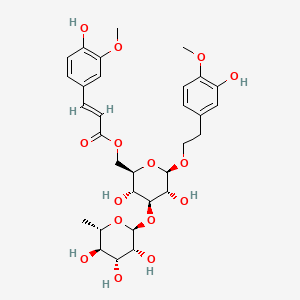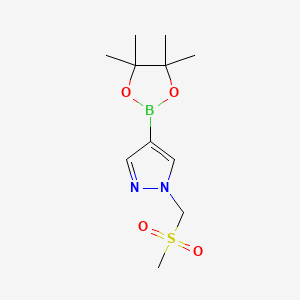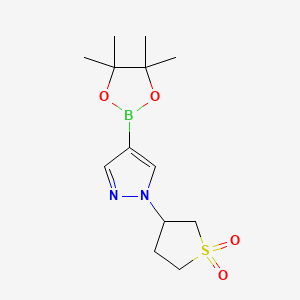
Antiarol rutinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiarol rutinoside is a naturally occurring compound found in various plant species. It is known for its unique chemical structure and potential biological activities. The compound is classified as a phenolic glycoside, specifically a 3,4,5-trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside . Its molecular formula is C21H32O13, and it has a molecular weight of 492.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antiarol rutinoside can be synthesized through a series of chemical reactions involving the glycosylation of 3,4,5-trimethoxyphenol with appropriate sugar donors. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources known to be rich in this compound, such as cranberries, lemons, and grapefruit. The extraction process includes grinding, leaching, and purification steps to isolate the compound in its crystalline form .
Chemical Reactions Analysis
Types of Reactions: Antiarol rutinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiarol rutinoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of antiarol rutinoside involves its interaction with various molecular targets and pathways. The compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, this compound has been shown to interact with specific protein systems, leading to its anti-tumor and antimicrobial effects .
Comparison with Similar Compounds
Rutin (quercetin-3-O-rutinoside): A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin: An aglycone of rutin with potent antioxidant and anti-cancer activities.
Troxerutin: A semi-synthetic derivative of rutin used in the treatment of chronic venous insufficiency.
Uniqueness: Antiarol rutinoside is unique due to its specific glycosidic structure and the presence of trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXSSIBZAQOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the presence of antiarol rutinoside in Callicarpa arborea Roxb.?
A: this compound was identified for the first time in Callicarpa arborea Roxb., alongside eleven other known compounds. [] The study did not investigate the specific biological activities or properties of the isolated compounds.
Q2: Are there any studies investigating the potential biological activities of this compound?
A: The provided research paper [] focuses on the isolation and structural characterization of compounds from Callicarpa arborea Roxb. and does not delve into the biological activities of this compound. Further research is needed to explore its potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
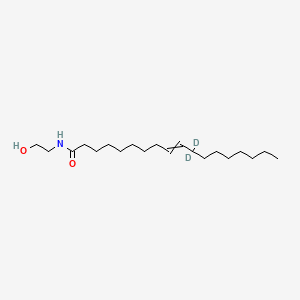

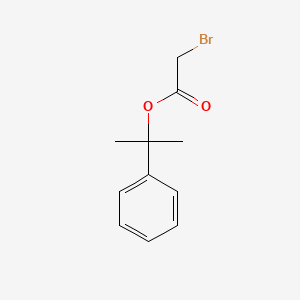
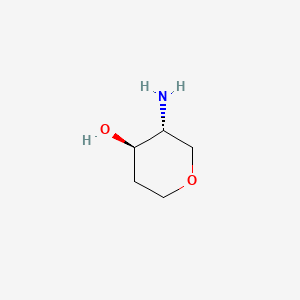
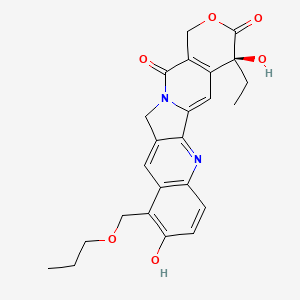
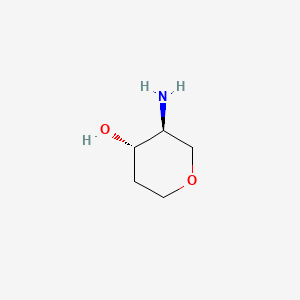
![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)
